3-Butoxy-4-methoxybenzaldehyde
Overview
Description
3-Butoxy-4-methoxybenzaldehyde: is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is characterized by the presence of a butoxy group at the third position and a methoxy group at the fourth position on a benzaldehyde ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxy-4-methoxybenzaldehyde can be achieved through the Vilsmeier-Haack reaction. This involves the formylation of O-alkyl guaiacols using N-methylformanilide and phosphorus oxychloride . The reaction is typically carried out by adding phosphorus oxychloride dropwise to a cold mixture of N-methylformanilide and the starting material, followed by heating the mixture to 115°C for one hour and then at 100°C for an additional hour .
Industrial Production Methods: Industrial production of this compound often involves the same Vilsmeier-Haack reaction due to its efficiency and high yield. The process is scaled up by using larger quantities of reagents and maintaining strict control over reaction conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Butoxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation: 3-Butoxy-4-methoxybenzoic acid.
Reduction: 3-Butoxy-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Butoxy-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 3-Butoxy-4-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The butoxy and methoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
- 3-Hydroxy-4-methoxybenzaldehyde
- 3-Fluoro-4-methoxybenzaldehyde
- 3-Chloro-4-methoxybenzaldehyde
- 4-Butoxy-3-methoxybenzaldehyde
Comparison: 3-Butoxy-4-methoxybenzaldehyde is unique due to the presence of both butoxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. For instance, the butoxy group can increase the compound’s hydrophobicity, potentially enhancing its interaction with lipid membranes .
Properties
IUPAC Name |
3-butoxy-4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-4-7-15-12-8-10(9-13)5-6-11(12)14-2/h5-6,8-9H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSRHTDXZIBTMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343822 | |
Record name | 3-Butoxy-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34127-96-3 | |
Record name | 3-Butoxy-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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